N-[(1S)-1-pyridin-3-ylethyl]-3-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxamide
Description
N-[(1S)-1-pyridin-3-ylethyl]-3-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxamide is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Properties
IUPAC Name |
N-[(1S)-1-pyridin-3-ylethyl]-3-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2/c1-13(14-5-4-7-18-11-14)19-17(23)21-10-6-15(12-21)16(22)20-8-2-3-9-20/h4-5,7,11,13,15H,2-3,6,8-10,12H2,1H3,(H,19,23)/t13-,15?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQSDNIOBUZOXMC-CFMCSPIPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)NC(=O)N2CCC(C2)C(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CN=CC=C1)NC(=O)N2CCC(C2)C(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S)-1-pyridin-3-ylethyl]-3-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxamide typically involves the construction of the pyrrolidine ring followed by functionalization. One common method is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides, which allows for the creation of various stereochemical patterns in enantioselective pyrrolidine synthesis . The reaction conditions often include the use of chiral catalysts to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition reactions and subsequent functionalization steps. Optimization of reaction conditions such as temperature, pressure, and solvent choice would be crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-[(1S)-1-pyridin-3-ylethyl]-3-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidine-2,5-dione derivatives.
Reduction: Reduction reactions can modify the pyridine ring or the carbonyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrolidine ring can yield pyrrolidine-2,5-dione derivatives, while reduction of the pyridine ring can lead to piperidine derivatives.
Scientific Research Applications
N-[(1S)-1-pyridin-3-ylethyl]-3-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study the interactions of pyrrolidine derivatives with biological targets.
Industry: The compound can be used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[(1S)-1-pyridin-3-ylethyl]-3-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enantioselective proteins, leading to different biological profiles depending on the stereochemistry of the compound . The compound may also inhibit enzymes or receptors involved in disease pathways, contributing to its therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione: A versatile scaffold with inhibitory activity on carbonic anhydrase isoenzymes.
Pyrrole and Pyrrolidine Analogs: These compounds have diverse therapeutic applications, including anticancer, anti-inflammatory, and antiviral activities.
Uniqueness
N-[(1S)-1-pyridin-3-ylethyl]-3-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxamide is unique due to its specific combination of a pyridine ring and a pyrrolidine ring, which may confer distinct biological activities and therapeutic potential compared to other pyrrolidine derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
